molecular formula C8H9Cl3OSi B8566322 p-Methoxybenzyltrichlorosilane CAS No. 106810-48-4

p-Methoxybenzyltrichlorosilane

Cat. No.: B8566322
CAS No.: 106810-48-4
M. Wt: 255.6 g/mol
InChI Key: CDVJPOXUZPVGOJ-UHFFFAOYSA-N
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Description

P-Methoxybenzyltrichlorosilane is a useful research compound. Its molecular formula is C8H9Cl3OSi and its molecular weight is 255.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

106810-48-4

Molecular Formula

C8H9Cl3OSi

Molecular Weight

255.6 g/mol

IUPAC Name

trichloro-[(4-methoxyphenyl)methyl]silane

InChI

InChI=1S/C8H9Cl3OSi/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3

InChI Key

CDVJPOXUZPVGOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.06 g (0.45 mmol) of N,N-dimethyltoluidine, 0.7 g (4.5 mmol) of 4-methoxybenzyl chloride, and 3.05 g (22.5 mmol) of trichlorosilane were reacted at 200+ C. for 15 hrs. The resulting mixture was distilled to give 0.13 g of (4-methoxybenzyl)trichlorosilane (yield; 11%).
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0.06 g
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reactant
Reaction Step One
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0.7 g
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reactant
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3.05 g
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reactant
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Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.056 g (0.2 mmol) of tricyclohexylphosphine, 0.271 ml (2.0 mmol) of 4-methoxybenzyl chloride, and 1.00 ml (9.91 mmol) of trichlorosilane were reacted at 150° C. for 2 hrs. The resulting mixture was distilled to give 0.23 g of (4-methoxybenzyl)trichlorosilane (yield; 47%).
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0.056 g
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Reaction Step One
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0.271 mL
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1 mL
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Synthesis routes and methods IV

Procedure details

In a 2-liter three-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer were placed 30 g (1.2 gram atom) of magnesium powder, 170 g (1.00 mol) of silicon tetrachloride, and 500 ml of diethyl ether. The flask was cooled below 10° C. A mixture of 100.0 g (0.639 mol) of p-methoxybenzyl chloride and 200 ml of diethyl ether was added dropwise with stirring for the dropping funnel over 4 hours. After aging at room temperature for 1 hour, excess magnesium and magnesium chloride were removed by suction filtration. The filtrate was distilled to give 44.0 g (0.172 mol) of the desired product in a yield of 26.9%.
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30 g
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170 g
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100 g
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200 mL
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500 mL
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solvent
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Yield
26.9%

Synthesis routes and methods V

Procedure details

In the same apparatus and procedure as Example 1 above, 0.19 g (0.64 mmol) of tetrabutylphosphonium chloride, 1.00 g (6.39 mmol) of 4-methoxybenzyl chloride, and 2.46 ml (18.2 mmol) of trichlorosilane were reacted at 130° C. for 4 hrs. The resulting mixture was distilled to give 1.22 g of (4-methoxybenzyl)trichlorosilane (yield; 86%).
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1 g
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Reaction Step One
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2.46 mL
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0.19 g
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